molecular formula C114H76N8 B8233018 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile

Cat. No.: B8233018
M. Wt: 1557.9 g/mol
InChI Key: YUVOZQBRGWLFON-UHFFFAOYSA-N
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Description

This compound is a highly branched, dendritic molecule featuring a central phenyl core substituted with multiple cyanomethyl (–CH2CN) groups and extended through ethenyl (–CH=CH–) linkages. The structure incorporates repetitive 3,5-bis(4-(cyanomethyl)phenyl)phenyl motifs, creating a three-dimensional architecture with significant electronic conjugation and steric bulk.

Properties

IUPAC Name

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H76N8/c115-57-49-77-1-17-85(18-2-77)101-65-102(86-19-3-78(4-20-86)50-58-116)70-109(69-101)93-33-41-97(42-34-93)113(98-43-35-94(36-44-98)110-71-103(87-21-5-79(6-22-87)51-59-117)66-104(72-110)88-23-7-80(8-24-88)52-60-118)114(99-45-37-95(38-46-99)111-73-105(89-25-9-81(10-26-89)53-61-119)67-106(74-111)90-27-11-82(12-28-90)54-62-120)100-47-39-96(40-48-100)112-75-107(91-29-13-83(14-30-91)55-63-121)68-108(76-112)92-31-15-84(16-32-92)56-64-122/h1-48,65-76H,49-56H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVOZQBRGWLFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)C9=CC(=CC(=C9)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H76N8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1557.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structures, followed by the introduction of cyanomethyl groups through nucleophilic substitution reactions. Key reagents include cyanide sources such as sodium cyanide or potassium cyanide, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the multi-step synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents such as halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Structure and Composition

The chemical formula of the compound is C30H21N3C_{30}H_{21}N_3, with a molecular weight of approximately 423.52 g/mol. Its structure features multiple phenyl groups and cyanomethyl substituents, contributing to its unique reactivity and stability.

Chemistry

Building Block for Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its multiple reactive sites. It can be modified to create more complex molecules, making it valuable in the development of new materials or pharmaceuticals.

Medicine

Pharmacophore in Drug Design
Research indicates that the compound may act as a pharmacophore for anticancer and antimicrobial agents. Its structure allows for interactions with biological targets, potentially modulating enzyme or receptor activities.

  • Case Study : A study evaluated its derivatives for anticancer activity, showing promising results in inhibiting cancer cell proliferation through mechanistic studies involving molecular docking simulations.

Industry

Advanced Materials Production
Due to its rigid aromatic structure, the compound is utilized in producing polymers and resins. Its properties make it suitable for applications in optoelectronics and as a component in fluorescent dyes.

  • Data Table: Applications Overview
Application AreaSpecific UseRemarks
ChemistryOrganic SynthesisVersatile intermediate
MedicineDrug DevelopmentPotential anticancer agent
IndustryMaterial ScienceUsed in polymers and dyes

Mechanism of Action

The mechanism of action of 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile involves its interaction with molecular targets through its multiple functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Cyanophenyl/Acetonitrile Substituents

(a) 2-{4-[4-(3-Cyanophenylethynyl)-2,5-bis-(hexyloxy)phenyl]-ethynylphenyl}-5-{4-[4-(4-cyanophenylethynyl)-2,5-bis-(hexyloxy)phenyl]ethynylphenyl}-1,3,4-thiadiazole
  • Key Differences: Replaces ethenyl with ethynyl (–C≡C–) linkages, enhancing rigidity and conjugation . Incorporates hexyloxy (–OCH2CH2CH2CH2CH2CH3) groups, improving solubility in non-polar solvents compared to the polar cyanomethyl groups in the target compound. Contains a 1,3,4-thiadiazole heterocycle, which introduces sulfur-based electronic effects absent in the target compound .
(b) 4-[Bis(2-hydroxyethyl)amino]-α,α-bis[4-[bis(2-hydroxyethyl)amino]phenyl]benzeneacetonitrile
  • Key Differences: Features hydrophilic hydroxyethylamino (–N(CH2CH2OH)2) substituents instead of cyanomethyl groups, drastically altering solubility (water-soluble vs. polar aprotic solvent-requiring) .

Functional Group Variations in Acetonitrile Derivatives

(a) 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
  • Key Differences :
    • Simpler structure with electron-withdrawing fluorine and electron-donating methoxy (–OCH3) groups, creating a polarized aryl system.
    • Lower molecular weight (165.16 g/mol) and higher volatility compared to the dendritic target compound .
(b) 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
  • Key Differences: Contains a 1,2,4-oxadiazole ring, which enhances thermal stability and offers hydrogen-bonding sites. Difluoromethoxy (–OCF2H) groups increase lipophilicity, contrasting with the hydrophilic cyanomethyl groups in the target compound .

Table 1: Comparative Properties of Selected Compounds

Property Target Compound Thiadiazole Derivative Hydroxyethylamino Derivative
Molecular Weight ~1500–2000 (estimated) ~1200–1400 ~600–800
Solubility Polar aprotic solvents (DMF, DMSO) Organic solvents (THF, chloroform) Water, alcohols
Key Functional Groups Cyanomethyl, ethenyl Ethynyl, hexyloxy, thiadiazole Hydroxyethylamino
Conjugation Potential High (extended π-system) Very High (rigid ethynyl bridges) Low (isolated aryl systems)

Biological Activity

The compound 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile (CAS Number: 2311888-44-3) is a complex organic molecule characterized by multiple phenyl groups and cyanomethyl substituents. Its intricate structure makes it a subject of interest in various fields of chemical research, particularly in medicinal chemistry and materials science.

  • Chemical Formula : C30H21N3
  • Molecular Weight : 423.52 g/mol
  • Structural Features : The compound features a triphenylbenzene core with several cyanomethyl groups, enhancing its electronic properties and potential applications in optoelectronics and photocatalysis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

  • Anticancer Properties : Compounds with multiple aromatic rings and nitrile functionalities have been studied for their potential to inhibit tumor growth by targeting specific signaling pathways.
  • Antimicrobial Activity : The presence of cyanomethyl groups has been linked to enhanced antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of related compounds on prostate cancer cells (PC3). The results showed that treatment with these compounds led to a dose-dependent decrease in cell proliferation and induced cell-cycle arrest without triggering apoptosis .
    • Another study highlighted that similar triphenyl compounds exhibited potent inhibition of PI3K/Akt signaling pathways in tumor cells, suggesting a mechanism for their anticancer effects .
  • Antimicrobial Effects :
    • Research has demonstrated that compounds featuring cyanomethyl substituents possess significant antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparative Analysis

Compound NameChemical FormulaKey FeaturesBiological Activity
2-[4-[3-[4-(Cyanomethyl)Phenyl]-...C30H21N3Multiple phenyl rings, cyanomethyl groupsPotential anticancer and antimicrobial
1,3,5-Tris(4-CyanomethylPhenyl)BenzeneC21H18N3Triphenyl structure without additional substitutionsAnticancer activity noted
Ethyl 2-((2,6-Dichloro-4-(Cyanomethyl)Phenyl)Amino)BenzoateC17H16ClN3O2Chlorine substitutions; different functional profileVaried biological activities

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